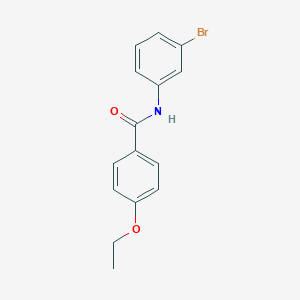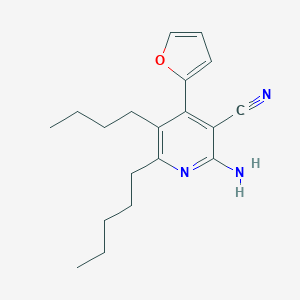
2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile, also known as ABPC, is a heterocyclic compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in scientific research. ABPC belongs to the class of pyridine derivatives and is synthesized through a multi-step process involving several chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various cellular processes. 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile has been shown to inhibit the activity of several kinases, which are enzymes that play a crucial role in cell signaling and regulation.
Biochemische Und Physiologische Effekte
2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile has been found to have several biochemical and physiological effects on the human body. 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile has been shown to reduce the production of inflammatory cytokines, which are proteins that play a key role in the inflammatory response. Additionally, 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile has been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile has several advantages and limitations for lab experiments. One advantage of 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile is its high purity and stability, which makes it easy to use in various experiments. However, one limitation of 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile. One potential direction is the development of 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile involves the condensation of 2-acetyl-5-butylfuran with 2-pentyl-3-pyridinecarbonitrile in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to obtain 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile in high yield and purity. The synthesis of 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile is a complex process that requires expertise in organic chemistry and advanced laboratory techniques.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile has shown promising results in various scientific research applications, such as in the field of medicinal chemistry and drug discovery. 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, 2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile has been found to have anti-inflammatory properties and can be used to treat various inflammatory diseases.
Eigenschaften
CAS-Nummer |
5403-72-5 |
|---|---|
Produktname |
2-Amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile |
Molekularformel |
C19H25N3O |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-amino-5-butyl-4-(furan-2-yl)-6-pentylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H25N3O/c1-3-5-7-10-16-14(9-6-4-2)18(17-11-8-12-23-17)15(13-20)19(21)22-16/h8,11-12H,3-7,9-10H2,1-2H3,(H2,21,22) |
InChI-Schlüssel |
BDGAFOFFHLDFCS-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)CCCC |
Kanonische SMILES |
CCCCCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)

![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)

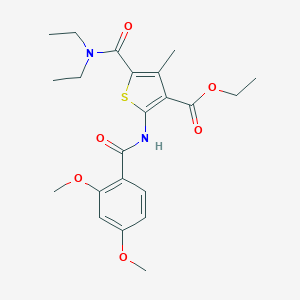
![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)

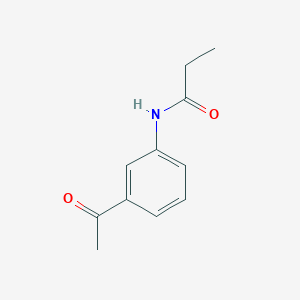
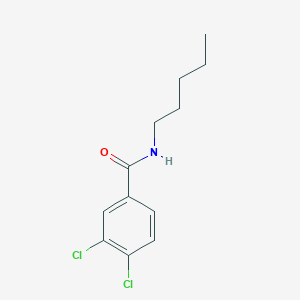
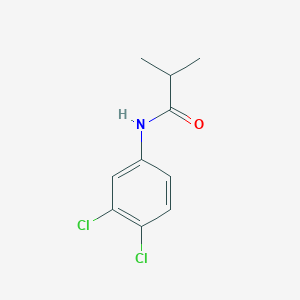
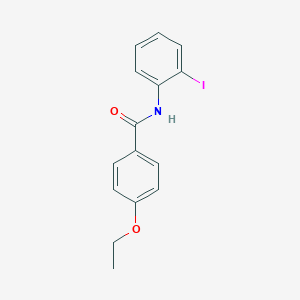

![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
